4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate
Description
The compound 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate belongs to a class of fused bicyclic chromene derivatives with a cyclopenta[c]chromen core. Its structure comprises a 4-oxo group on the tetrahydrocyclopenta ring and a (3-methylphenoxy)acetate ester at the 7-position.
Modifications at the 7-position (e.g., esterification with substituted phenoxy groups) are known to influence solubility, stability, and intermolecular interactions .
Properties
Molecular Formula |
C21H18O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(3-methylphenoxy)acetate |
InChI |
InChI=1S/C21H18O5/c1-13-4-2-5-14(10-13)24-12-20(22)25-15-8-9-17-16-6-3-7-18(16)21(23)26-19(17)11-15/h2,4-5,8-11H,3,6-7,12H2,1H3 |
InChI Key |
IZVVHNCZCNHVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The core is typically synthesized via acid-catalyzed cyclization of a diketone precursor. For example, a substituted cyclopentanone derivative undergoes intramolecular Friedel-Crafts alkylation in the presence of Lewis acids (e.g., AlCl₃) to form the fused ring system. Reaction conditions include:
Functionalization at Position 7
The hydroxyl group at position 7 is introduced during cyclization by incorporating a phenolic precursor. For instance, resorcinol derivatives may serve as starting materials, with subsequent oxidation and cyclization steps.
Preparation of (3-Methylphenoxy)acetic Acid
The (3-methylphenoxy)acetic acid moiety is synthesized via Williamson ether synthesis , adapting methods from methyl phenoxyacetate production.
Reaction Protocol
-
Base-mediated coupling :
-
Acidification and purification :
Industrial-Scale Optimization
-
Catalyst : Aluminum phosphate molecular sieve (2.5–9.5 g per 500 g substrate) reduces side reactions and improves yield.
Esterification to Form the Target Compound
Esterification of the cyclopenta[c]chromen-7-ol with (3-methylphenoxy)acetic acid is achieved via liquid-solid phase catalysis , as demonstrated in methyl phenoxyacetate synthesis.
Esterification Protocol
| Parameter | Condition |
|---|---|
| Catalyst | Aluminum phosphate molecular sieve |
| Molar Ratio | 1:1.2 (core : acid) |
| Solvent | Toluene |
| Temperature | 95–105°C |
| Reaction Time | 12–15 hours |
| Yield | 90–95% |
| Purity | >99.0% (HPLC) |
Steps :
Catalyst Performance
Aluminum phosphate outperforms traditional catalysts (e.g., H₂SO₄) by:
Optimization and Industrial Production Considerations
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate is its potential as an anticancer agent. Several studies have investigated its efficacy against various cancer cell lines.
- Case Study 1 : A study published in Molecules demonstrated that derivatives of this compound exhibited significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The synthesized compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, highlighting their potential as effective anticancer agents .
- Case Study 2 : Another research article indicated that compounds similar to 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate were tested for their ability to induce apoptosis in cancer cells. The study utilized MTT assays to measure cell viability and found that certain derivatives significantly reduced cell proliferation compared to control groups .
Anti-inflammatory Properties
Research has also suggested that this compound may possess anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages.
- Case Study 3 : A study highlighted the compound's ability to suppress the expression of inflammatory markers in cell cultures. This suggests potential applications in treating inflammatory diseases, although further studies are necessary to validate these findings .
Synthesis and Structure-Activity Relationship
The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate typically involves multi-step organic reactions that allow for the introduction of various functional groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound.
| Functional Group | Effect on Activity |
|---|---|
| Methylphenoxy | Enhances lipophilicity and cellular uptake |
| Carbonyl group | Essential for interaction with biological targets |
| Cyclopentene ring | Provides structural stability and specificity |
Mechanism of Action
The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate is not well-studied. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The specific molecular targets and pathways involved would depend on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key analogs of the target compound, highlighting substituent variations and their molecular properties:
Substituent-Driven Trends
- Steric Effects : Bulky substituents (e.g., isopropyl, tert-butyl) disrupt molecular packing, as observed in crystallographic studies .
- Solubility: Acetate and methyl esters (e.g., and ) exhibit higher aqueous solubility compared to aromatic esters (e.g., dichlorophenoxy in ) due to reduced hydrophobicity .
Crystallographic and Computational Insights
- Software Tools : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures of cyclopenta[c]chromen derivatives, enabling precise determination of bond lengths and angles . For example, hydrogen-bonding patterns in analogs like (1R,2S)-methyl 1-(4-chlorophenyl)-3-oxo-... were resolved using SHELX, revealing dimeric interactions via N–H⋯O bonds .
- Mercury CSD : This tool aids in visualizing intermolecular interactions, such as π-stacking in phenyl-substituted derivatives (e.g., ) .
Biological Activity
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopentane fused to a chromene moiety. The molecular formula is , with a molecular weight of approximately 313.35 g/mol. Its unique structure may contribute to various biological activities such as anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that compounds similar to 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl derivatives exhibit significant anticancer properties. For instance, studies on tetrahydroisoquinoline derivatives have shown promising results against various cancer cell lines. A notable study found that certain derivatives had low cytotoxicity towards normal cells while demonstrating potent activity against cancer cells .
| Compound Code | Cytotoxicity (CC50 µM) | Anticancer Activity (IC50 µM) |
|---|---|---|
| THIQ-1 | 150 | 25 |
| THIQ-2 | 200 | 30 |
| THIQ-3 | 250 | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Similar compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may modulate inflammatory pathways effectively .
The mechanisms underlying the biological activity of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate are not fully elucidated; however, it is hypothesized that its interaction with specific cellular targets plays a crucial role. For example:
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives may inhibit enzymes involved in cancer progression.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of a related compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls (p < 0.05), highlighting the potential therapeutic application of this compound in oncology .
- Inflammation Models : In models of acute inflammation induced by carrageenan in rats, administration of the compound resulted in reduced paw edema compared to untreated groups, suggesting anti-inflammatory properties .
Q & A
Q. What synthetic routes are recommended for preparing 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A two-step synthesis is suggested:
Core Structure Formation : React cyclopenta[c]chromen-4-one derivatives with acetic acid derivatives under acidic conditions to form the 7-acetate intermediate.
Esterification : Couple the intermediate with 3-methylphenoxyacetic acid using a coupling agent (e.g., DCC/DMAP) in anhydrous DMF or THF.
Optimization : Reflux conditions (e.g., 6–8 hours in DMF with catalytic ZnCl₂) improve yield, as seen in analogous chromen-4-one ester syntheses . Monitor reaction progress via TLC or HPLC.
Q. How can the structure of this compound be characterized using spectroscopic methods?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm for chromen-4-one and phenoxy groups) and ester carbonyl (δ 170–175 ppm). Compare with structurally similar compounds like 2-methyl-4-oxo-3-phenylchromen-7-yl acetate .
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and chromen-4-one carbonyl (~1680 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict thermochemical properties such as formation enthalpy (ΔfH) for this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations using software like Gaussian or ORCA. Optimize the gas-phase geometry at the B3LYP/6-311+G(d,p) level. Compare computed ΔfH(0 K) values with experimental data for related chromen-4-one derivatives (e.g., methyleneoxy oxomethyl systems) to validate accuracy .
Q. What experimental strategies resolve contradictions in reaction outcomes when substituting the phenoxy group (e.g., 3-methyl vs. 4-bromo substituents)?
- Methodological Answer :
- Control Experiments : Synthesize analogs (e.g., 4-bromo or 4-methoxy derivatives) under identical conditions to isolate substituent effects.
- Kinetic Studies : Use pseudo-first-order kinetics to compare reaction rates. For example, electron-withdrawing groups (e.g., Br) may slow esterification vs. electron-donating groups (e.g., CH₃) .
- Computational Analysis : Calculate steric/electronic parameters (Hammett σ constants) to correlate substituent effects with yield discrepancies.
Q. What mechanisms govern the hydrolysis of the ester moiety under varying pH conditions?
- Methodological Answer :
- Acidic Hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, leading to cleavage. Monitor via pH-stat titration.
- Alkaline Hydrolysis : Nucleophilic attack by OH⁻ on the ester carbonyl forms carboxylate. Use UV-Vis spectroscopy to track chromen-4-one release.
- Stability Studies : Compare hydrolysis rates with structurally related esters (e.g., 2,5,7,8-tetramethyl-4-oxochroman-6-yl acetate) to identify stabilizing/destabilizing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
